molecular formula C6H3Cl2IO2S B1454250 2-Chloro-4-iodobenzene-1-sulfonyl chloride CAS No. 1099660-72-6

2-Chloro-4-iodobenzene-1-sulfonyl chloride

Cat. No. B1454250
M. Wt: 336.96 g/mol
InChI Key: ICVMRDPGPFENNX-UHFFFAOYSA-N
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Description

2-Chloro-4-iodobenzene-1-sulfonyl chloride is a chemical compound used as an intermediate in organic syntheses . It has been identified as a potential inhibitor for phosphoglycerate mutase 1, a promising target for cancer therapy .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-iodobenzene-1-sulfonyl chloride consists of a benzene ring with chlorine, iodine, and sulfonyl chloride substituents . The InChI code for this compound is 1S/C6H3Cl2IO2S/c7-5-3-4 (9)1-2-6 (5)12 (8,10)11/h1-3H .


Physical And Chemical Properties Analysis

2-Chloro-4-iodobenzene-1-sulfonyl chloride is a powder with a molecular weight of 336.96 . The compound’s IUPAC name is 2-chloro-4-iodobenzenesulfonyl chloride .

Scientific Research Applications

Stereochemical Control in Organic Synthesis

2-Chloro-4-iodobenzene-1-sulfonyl chloride has been utilized in the stereochemical control of organic reactions. For example, Mikołajczyk et al. (1994) demonstrated its role in the stereochemical control during the chlorination of α-phosphoryl sulfoxides, indicating its significance in producing diastereomeric mixtures under specific reaction conditions (Mikołajczyk et al., 1994).

Synthesis of High-Purity Chemicals

Moore (2003) developed a process using sulfonyl chloride, likely including 2-Chloro-4-iodobenzene-1-sulfonyl chloride, to synthesize high-purity chemicals like 1-chloro-2,6-difluorobenzene. This process is notable for its use in the production of active ingredients in agriculture and pharmaceuticals, showcasing the compound's role in synthesizing high-purity intermediates (Moore, 2003).

Oxidative Chlorination in Industrial Processes

Lezina et al. (2011) discussed the synthesis of sulfonyl chlorides, including 2-Chloro-4-iodobenzene-1-sulfonyl chloride, through oxidative chlorination. This method has applications in the production of various industrial and laboratory chemicals, such as detergents, pharmaceuticals, and dyes, highlighting the compound's versatility in chemical synthesis (Lezina et al., 2011).

Analytical Chemistry Applications

Oratz et al. (1966) used a derivative of 2-Chloro-4-iodobenzene-1-sulfonyl chloride for determining free ε-amino groups in proteins. This application in analytical chemistry demonstrates its utility in protein analysis, an important aspect of biochemical research (Oratz et al., 1966).

Molecular Structure and Spectroscopic Studies

Arivazhagan et al. (2011) conducted studies on the molecular structure and vibrational spectroscopy of P-Iodobenzene sulfonyl chloride, a compound closely related to 2-Chloro-4-iodobenzene-1-sulfonyl chloride. Their research provides insight into the chemical and physical properties of such compounds, which is essential for understanding their behavior in various reactions (Arivazhagan et al., 2011).

Safety And Hazards

This compound is considered hazardous. It has been associated with danger signals GHS05 and GHS07 . Hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-4-iodobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVMRDPGPFENNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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